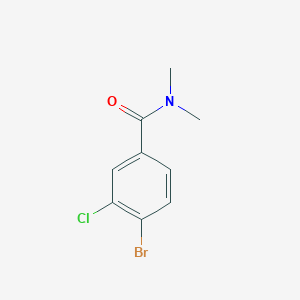

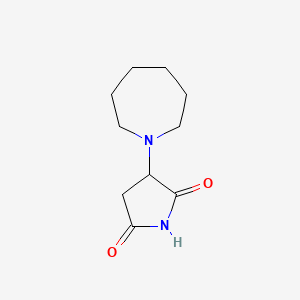

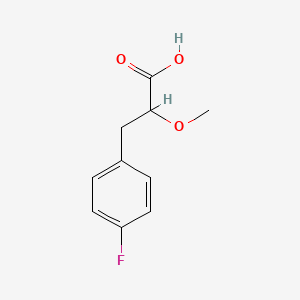

![molecular formula C10H13ClN2S2 B1449273 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034157-41-8](/img/structure/B1449273.png)

3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

概要

説明

Benzothiazole is a heterocyclic compound . It is a part of many biologically active compounds and drugs . It is also a core structure in various anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2 derivatives .

Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2 derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

Benzothiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2 derivatives were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

科学的研究の応用

Anti-Tubercular Compounds

Benzothiazole derivatives, including “3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .

Antimicrobial Activity

Benzothiazole derivatives have been found to possess antimicrobial properties . They have been used in the synthesis of various antimicrobial drugs .

Anticancer Compounds

Benzothiazole derivatives have been used in the synthesis of anticancer drugs . For instance, the compound 6-chloro-N-(4-nitrobenzyl)benzothiazol-2-amine significantly inhibited the proliferation of A431, A549, and H1299 cancer cells .

Anti-Inflammatory Drugs

Benzothiazole derivatives have been used in the synthesis of anti-inflammatory drugs . These compounds have shown potential in reducing inflammation.

Alzheimer’s Disease Treatment

Benzothiazole derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . These compounds have shown promise in inhibiting the progression of the disease.

Antioxidant Drugs

Benzothiazole derivatives have been used in the synthesis of antioxidant drugs . These compounds have shown potential in neutralizing harmful free radicals in the body.

Antihypertensive Drugs

Benzothiazole derivatives have been studied for their potential use in the treatment of hypertension . These compounds have shown promise in lowering high blood pressure.

Hepatoprotective Activity

Benzothiazole derivatives have been studied for their hepatoprotective activities . These compounds have shown potential in protecting the liver from damage.

作用機序

Target of Action

The primary target of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .

Biochemical Pathways

The inhibition of PTP1B can enhance insulin and leptin signaling pathways . These pathways are crucial for the regulation of glucose homeostasis and energy balance in the body. By enhancing these pathways, 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride may help to regulate blood glucose levels and energy expenditure.

Result of Action

The inhibition of PTP1B by 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can result in enhanced insulin and leptin signaling . This can lead to improved regulation of blood glucose levels and energy balance, which may be beneficial in the management of diabetes .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S2.ClH/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;/h2-5,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJHXDANDSWYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN1C2=CC=CC=C2SC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

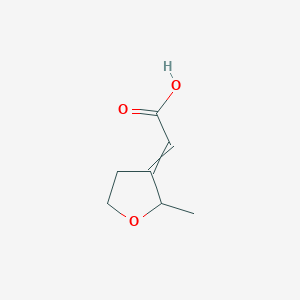

![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)

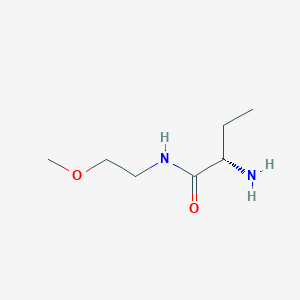

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)

![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)

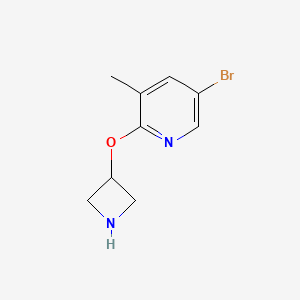

![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)